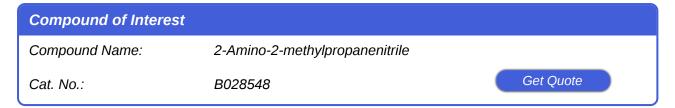


Toxicological profile and safety data for 2-Amino-2-methylpropanenitrile

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An In-depth Technical Guide to the Toxicological Profile of 2-Amino-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-2-methylpropanenitrile, also known as α-aminoisobutyronitrile, is a chemical intermediate with a toxicological profile dominated by its potential to release cyanide. This guide provides a comprehensive overview of its known toxicological data, safety information, and the presumed mechanisms of its toxicity. The information is compiled from various safety data sheets and chemical databases. While acute toxicity data are available, specific studies on chronic effects, carcinogenicity, mutagenicity, and reproductive toxicity for this compound are not readily available in the public domain. Therefore, much of the mechanistic understanding is extrapolated from the known toxicology of aliphatic nitriles and cyanide.

Chemical and Physical Properties



Property	Value	Reference	
CAS Number	19355-69-2	[1]	
Molecular Formula	C4H8N2	[2]	
Molecular Weight	84.12 g/mol	[3]	
Appearance	Colorless liquid	[2][4]	
Solubility	Does not mix well with water.	well with water. [4]	
Specific Gravity	0.886	[4]	

Toxicological Profile

The toxicity of **2-Amino-2-methylpropanenitrile** is primarily attributed to its metabolism, which can liberate cyanide, a potent inhibitor of cellular respiration.[4]

Acute Toxicity

Exposure to **2-Amino-2-methylpropanenitrile** can be highly hazardous through inhalation, ingestion, and dermal contact. Animal studies indicate that ingestion of less than 5 grams may be fatal.[4] Nitrile poisoning presents symptoms similar to those of hydrogen cyanide poisoning. [4]

Endpoint	Value	Species	Reference
LC50 (Inhalation)	111 mg/m³/1h	Rat	[4]
ATE US (oral)	100.000 mg/kg body weight	Not specified	[5]
ATE US (dermal)	1100.000 mg/kg body weight	Not specified	[5]
ATE US (gases)	700.000 ppmV/4h	Not specified	[5]
ATE US (vapors)	3.000 mg/l/4h	Not specified	[5]
ATE US (dust, mist)	0.500 mg/l/4h	Not specified	[5]



ATE: Acute Toxicity Estimate

Irritation and Sensitization

- Skin Irritation: The liquid may degrease the skin, potentially causing non-allergic contact dermatitis.[4] It is classified as causing skin irritation.[3][6]
- Eye Irritation: Direct contact with the liquid is not thought to be an irritant but may cause temporary discomfort, such as tearing or redness.[4] However, some classifications indicate it causes serious eye irritation.[5]
- Respiratory Irritation: While not considered a respiratory irritant based on animal models, inhalation of vapors may lead to respiratory discomfort.[4]
- Skin Sensitization: There is a potential for allergic skin reactions.[3]

Repeated-Dose Toxicity

Limited evidence suggests that long-term or repeated occupational exposure may have cumulative health effects.[4] Chronic exposure to nitriles may interfere with iodine uptake by the thyroid gland due to the metabolic conversion of the cyanide moiety to thiocyanate.[4]

No specific repeated-dose toxicity studies for **2-Amino-2-methylpropanenitrile** were identified in the public domain.

Mutagenicity

No specific in vitro or in vivo mutagenicity studies for **2-Amino-2-methylpropanenitrile** were identified in the public domain. It is often stated as "not classified" for germ cell mutagenicity in safety data sheets.[5]

Carcinogenicity

No specific carcinogenicity bioassays for **2-Amino-2-methylpropanenitrile** were identified in the public domain. It is generally stated as "not classified" for carcinogenicity.[5] It is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the Environmental Protection Agency (EPA).[2]



Reproductive and Developmental Toxicity

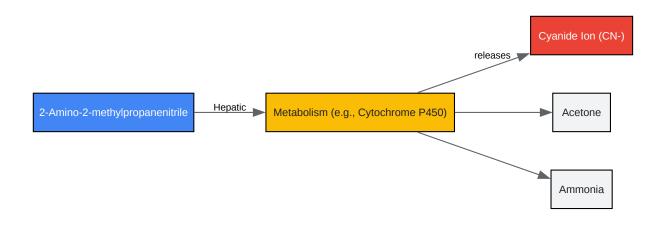
No specific reproductive or developmental toxicity studies for **2-Amino-2-methylpropanenitrile** were identified in the public domain. It is listed as "not classified" for reproductive toxicity in available safety information.[5]

Mechanism of Toxicity

The primary mechanism of toxicity for **2-Amino-2-methylpropanenitrile** is believed to be the metabolic release of the cyanide ion (CN-). This is a common characteristic of many aliphatic nitriles.

Metabolic Activation and Cyanide Release

While the specific enzymes involved in the metabolism of **2-Amino-2-methylpropanenitrile** are not detailed in the available literature, aliphatic nitriles can be metabolized by cytochrome P450 enzymes in the liver. This process can lead to the liberation of cyanide.



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Presumed metabolic activation of 2-Amino-2-methylpropanenitrile.

Cellular Signaling Pathway of Cyanide Toxicity

Once released, the cyanide ion is a potent cellular toxin that primarily targets the mitochondrial electron transport chain.

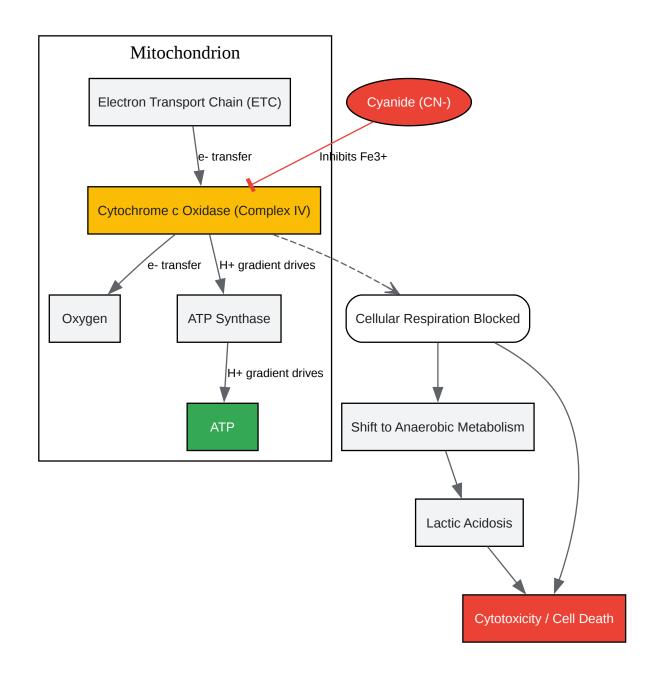






- Inhibition of Cytochrome c Oxidase: Cyanide has a high affinity for the ferric iron (Fe³⁺) in the heme a3 component of Cytochrome c oxidase (Complex IV) in the mitochondria.
- Blockade of Electron Transport: This binding prevents the transfer of electrons from cytochrome c to oxygen, the final electron acceptor in the chain.
- Inhibition of Oxidative Phosphorylation: The halt in electron flow stops the pumping of protons across the inner mitochondrial membrane, thereby inhibiting the production of ATP via oxidative phosphorylation.
- Shift to Anaerobic Metabolism: Cells are forced to switch to anaerobic glycolysis for ATP production, leading to a rapid accumulation of lactic acid and subsequent metabolic acidosis.
- Cellular Hypoxia and Cytotoxicity: The inability of cells to use oxygen results in histotoxic hypoxia, leading to rapid cellular dysfunction and, ultimately, cell death.





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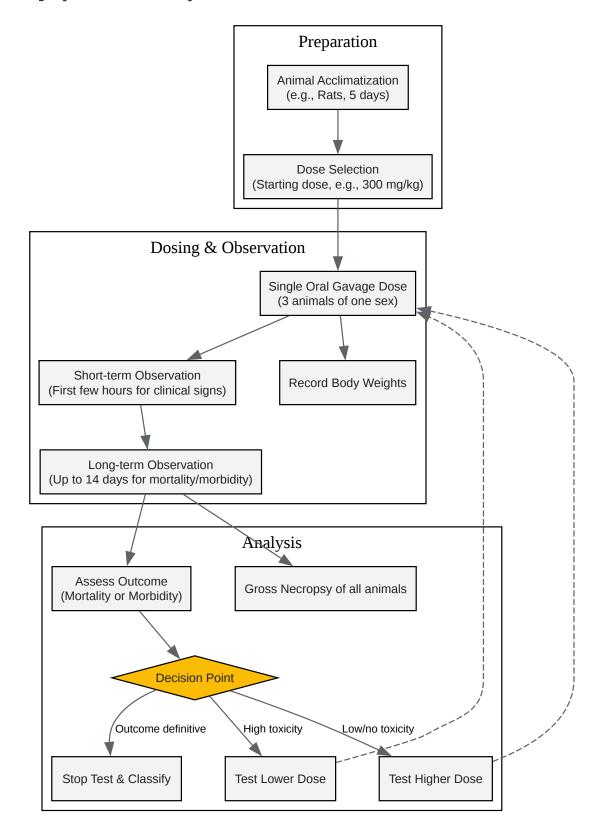
Signaling pathway of cyanide-induced cellular toxicity.

Experimental Protocols

Detailed experimental protocols for toxicological studies specific to **2-Amino-2-methylpropanenitrile** are not available in the public literature. However, standardized OECD guidelines are typically followed for regulatory submissions. Below is a generalized workflow for an acute oral toxicity study based on OECD Guideline 423.



Generalized Experimental Workflow for Acute Oral Toxicity (OECD 423)





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Generalized workflow for an acute oral toxicity study (OECD 423).

Safety and Handling

Given its high acute toxicity, strict safety precautions are mandatory when handling **2-Amino-2-methylpropanenitrile**.

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6]
- Personal Protective Equipment (PPE):
 - Gloves: Chemical-resistant gloves (e.g., neoprene, PVC) are required.[4]
 - Eye Protection: Chemical safety goggles or a face shield should be worn.
 - Respiratory Protection: If there is a risk of inhalation, an approved respirator with an appropriate filter should be used.[4]
 - Skin and Body Protection: Wear suitable protective clothing.
- Handling: Avoid all personal contact, including inhalation.[4] Prevent contact with strong
 acids and oxidizing agents, as this can lead to violent reactions and the liberation of highly
 toxic gas.[4]
- Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. [6]

Conclusion

2-Amino-2-methylpropanenitrile is a hazardous substance with high acute toxicity via oral, dermal, and inhalation routes, primarily due to the metabolic release of cyanide. It is also a skin and potential eye irritant and may cause skin sensitization. There is a significant lack of publicly available data regarding its potential for repeated-dose toxicity, carcinogenicity, mutagenicity, and reproductive/developmental toxicity. Therefore, a comprehensive risk assessment is challenging. All handling of this compound should be performed with stringent safety measures to prevent exposure. Further research is needed to fully characterize its toxicological profile.



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